5-Methyl-2-thienyl-(4-n-propylphenyl)methanol
Description
5-Methyl-2-thienyl-(4-n-propylphenyl)methanol is a substituted benzyl alcohol derivative featuring a thienyl-methyl group at the 5-position and a 4-n-propylphenyl substituent. The n-propylphenyl group distinguishes it from phenoxyphenyl-containing analogs by replacing the oxygen atom with a hydrophobic alkyl chain, altering its physicochemical and electronic characteristics.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(4-propylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS/c1-3-4-12-6-8-13(9-7-12)15(16)14-10-5-11(2)17-14/h5-10,15-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXUFZHGVFPIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=C(S2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thienyl-(4-n-propylphenyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-n-propylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thienyl-(4-n-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-thienyl-(4-n-propylphenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-thienyl-(4-n-propylphenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(4-n-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The primary structural variations among analogs of this compound class lie in the substituents on the phenyl ring . Key comparisons include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| 5-Methyl-2-thienyl-(4-n-propylphenyl)methanol | 4-n-propylphenyl | C₁₆H₁₈OS* | ~262.38* | Hydrophobic alkyl chain |
| 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol | 4-phenoxyphenyl | C₁₈H₁₆O₂S | 296.38 | Polar ether linkage (O-atom) |
*Hypothetical values derived from structural analogy to .
Key Differences:
- Electronic Effects: The phenoxy group (electron-withdrawing due to oxygen) contrasts with the n-propyl group (electron-donating), influencing reactivity in electrophilic substitution reactions.
Physicochemical Properties
- Solubility: The n-propyl derivative is less soluble in polar solvents (e.g., water, ethanol) due to reduced polarity.
- Thermal Stability : Longer alkyl chains (n-propyl) may lower melting points relative to oxygenated analogs.
Critical Research Findings and Limitations
- Synthetic Challenges: The introduction of a n-propyl group requires precise alkylation conditions to avoid branching or oxidation, unlike the straightforward etherification in phenoxy analogs.
- Spectroscopic Data: IR and NMR spectra for the target compound would show distinct peaks for the alkyl chain (C-H stretches at ~2800–3000 cm⁻¹) versus the ether linkage (C-O-C at ~1250 cm⁻¹ in phenoxy analogs).
Biological Activity
5-Methyl-2-thienyl-(4-n-propylphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action.
The molecular formula of this compound is C15H18OS, with a molecular weight of 246.4 g/mol. The compound features a thienyl group and a propyl-substituted phenyl group, contributing to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. This interaction may modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses. While specific targets remain under investigation, preliminary studies suggest involvement in pathways related to inflammation and microbial resistance.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including:
- Starting Materials : The synthesis often begins with commercially available thienyl and phenolic precursors.
- Grignard Reaction : A Grignard reagent is formed from the appropriate halogenated thienyl compound, which is then reacted with the phenolic component.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form a ketone.
- Reduction : Reduction reactions can yield different alcohol derivatives.
- Substitution : Electrophilic substitution can occur on the aromatic rings under appropriate conditions.
Study on Antimicrobial Activity
In a controlled study assessing the antimicrobial efficacy of this compound against MRSA, the compound exhibited a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics. This suggests potential for development as an alternative therapeutic agent against resistant strains.
Anti-inflammatory Research
A recent study evaluated the anti-inflammatory effects of this compound in a model of induced inflammation in vitro. Results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Contains thienyl and propyl groups |
| 5-Methyl-2-thienylmethanol | Moderate | Low | Lacks propyl substitution |
| 2-Chloro-5-thienylmethanol | Low | Moderate | Contains chlorine substituent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
